

# In-Depth Technical Guide to 3-Furaldehyde (CAS 498-60-2)

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## Compound of Interest

Compound Name: 3-Furaldehyde

Cat. No.: B129913

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This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis, and safety information for **3-Furaldehyde** (CAS 498-60-2). The information is presented to support research, development, and quality control activities involving this compound.

## Chemical and Physical Properties

**3-Furaldehyde**, also known as 3-Furancarboxaldehyde, is a heterocyclic aldehyde consisting of a furan ring substituted with a formyl group at the 3-position.<sup>[1]</sup> It is a colorless to light yellow or brown liquid at room temperature.<sup>[2][3]</sup> The compound is noted for being sensitive to air and light.<sup>[1][4]</sup> It is utilized as a building block in the synthesis of various organic compounds, including the neoclerodane diterpene Salvinorin A, and finds applications in the pharmaceutical and flavor industries.<sup>[5][6]</sup>

Table 1: Physicochemical Properties of **3-Furaldehyde**

Property	Value	Reference(s)
CAS Number	498-60-2	[7]
Molecular Formula	C <sub>5</sub> H <sub>4</sub> O <sub>2</sub>	[2]
Molecular Weight	96.08 g/mol	[2]
Appearance	Colorless to light yellow/brown liquid	[2][3]
Boiling Point	144 °C @ 732 mmHg	[1][8]
Density	1.111 g/mL @ 25 °C	[1][8]
Refractive Index (n <sub>D</sub> <sup>20</sup> )	1.493	[1][8]
Flash Point	48 °C (118.4 °F)	[9]
Vapor Pressure	4.88 - 5.33 mmHg @ 25 °C	[3][10]
Solubility	Soluble in water, alcohol, ether, benzene, chloroform, DMSO	[1][2][4]

## Spectroscopic Identification

Spectroscopic analysis is crucial for the unambiguous identification and quality assessment of **3-Furaldehyde**. Below are the characteristic data obtained from <sup>1</sup>H NMR, <sup>13</sup>C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: <sup>1</sup>H NMR Spectral Data for **3-Furaldehyde** (Solvent: CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Assignment
9.91	Singlet	H-6 (Aldehyde)
8.12	Singlet	H-2
7.47	Triplet	H-5
6.77	Doublet of Doublets	H-4

Note: Peak assignments are based on typical furan chemical shifts and may vary slightly based on solvent and experimental conditions.

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: <sup>13</sup>C NMR Spectral Data for **3-Furaldehyde** (Solvent: CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)   Assignment	184.5   C-6 (Aldehyde Carbonyl)	150.2   C-2
145.1   C-5	125.8   C-3	110.1   C-4

Note: Peak assignments are based on typical furan chemical shifts and may vary slightly based on solvent and experimental conditions.

## Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands for **3-Furaldehyde** (Neat Liquid)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3125	Medium	Aromatic C-H Stretch
2830, 2740	Medium	Aldehyde C-H Stretch (Fermi doublet)
1685	Strong	C=O Carbonyl Stretch (Conjugated Aldehyde)
1580, 1505	Medium-Strong	C=C Aromatic Ring Stretch
1150	Strong	C-O-C Stretch (in-ring)
875	Strong	C-H Out-of-plane Bend (Furan Ring)

## Mass Spectrometry (MS)

Table 5: Major Fragments in the Electron Ionization (EI) Mass Spectrum of **3-Furaldehyde**

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment
96	100	[M] <sup>+</sup> (Molecular Ion)
95	95	[M-H] <sup>+</sup>
67	20	[M-CHO] <sup>+</sup>
39	55	[C <sub>3</sub> H <sub>3</sub> ] <sup>+</sup>
38	25	[C <sub>3</sub> H <sub>2</sub> ] <sup>+</sup>

## Experimental Protocols

Detailed and standardized experimental procedures are essential for obtaining high-quality, reproducible analytical data.

## Protocol for <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

- Sample Preparation: Accurately weigh 10-20 mg of **3-Furaldehyde** for  $^1\text{H}$  NMR (or 50-100 mg for  $^{13}\text{C}$  NMR) into a clean, dry vial.[\[3\]](#)
- Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) to the vial.[\[3\]](#) Ensure the sample is fully dissolved. Gentle vortexing may be applied.
- Filtration: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a 5 mm NMR tube to remove any particulate matter.[\[11\]](#)
- Capping and Labeling: Cap the NMR tube securely and label it clearly.
- Instrument Setup: Insert the sample into the NMR spectrometer. Perform standard instrument tuning, locking, and shimming procedures to optimize the magnetic field homogeneity.
- Data Acquisition: Acquire the spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). For  $^{13}\text{C}$  NMR, a sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
- Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum using the residual solvent peak ( $\text{CDCl}_3$ :  $\delta$  7.26 ppm for  $^1\text{H}$ ,  $\delta$  77.16 ppm for  $^{13}\text{C}$ ).

## Protocol for Infrared (IR) Spectroscopy

- Equipment: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with clean, dry sodium chloride ( $\text{NaCl}$ ) or potassium bromide ( $\text{KBr}$ ) salt plates.[\[5\]](#)
- Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric  $\text{CO}_2$  and water vapor.
- Sample Application: Place one drop of neat **3-Furaldehyde** liquid onto the surface of one salt plate.[\[10\]](#)
- Film Formation: Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates. Ensure no air bubbles are trapped.[\[12\]](#)

- **Data Acquisition:** Mount the sandwiched plates in the spectrometer's sample holder and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- **Cleaning:** After analysis, promptly disassemble the plates and clean them thoroughly with a dry, volatile solvent (e.g., acetone or isopropanol), then return them to a desiccator for storage.[\[10\]](#)

## Protocol for Electron Ionization Mass Spectrometry (EI-MS)

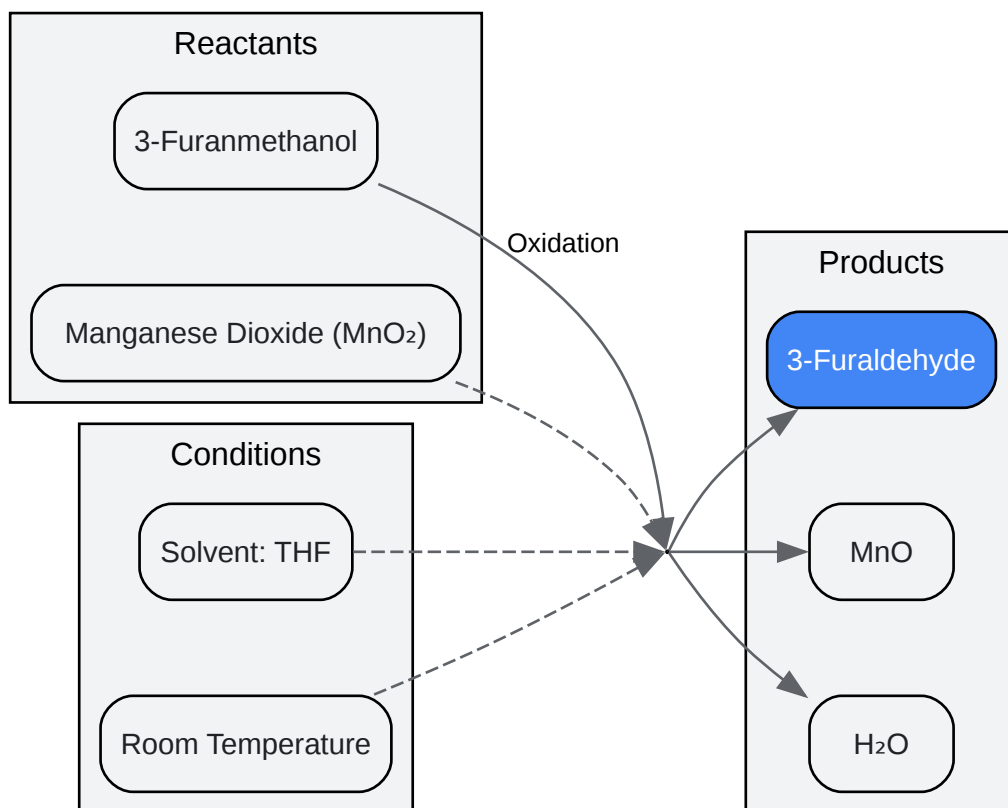
- **Sample Introduction:** Introduce a small quantity of **3-Furaldehyde** into the mass spectrometer. For volatile liquids, this is typically done via a gas chromatography (GC-MS) system or a direct insertion probe.[\[13\]](#)
- **Ionization:** In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[\[7\]](#)[\[14\]](#) This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ( $[M]^+$ ) and inducing fragmentation.
- **Mass Analysis:** The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- **Detection:** The separated ions are detected, and their abundance is recorded.
- **Data Interpretation:** The resulting mass spectrum is plotted as relative intensity versus  $m/z$ . The spectrum is analyzed by identifying the molecular ion peak and interpreting the fragmentation pattern to confirm the structure.

## Synthesis and Reactivity

A common laboratory synthesis of **3-Furaldehyde** involves the oxidation of the corresponding alcohol.

### Synthesis from 3-Furanmethanol

A widely used method for preparing **3-Furaldehyde** is the oxidation of 3-Furanmethanol.[2] This reaction typically employs manganese dioxide ( $\text{MnO}_2$ ) as a mild oxidizing agent in a suitable organic solvent like tetrahydrofuran (THF). The reaction proceeds at room temperature, and the solid  $\text{MnO}_2$  can be easily removed by filtration upon completion.[2]



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*Synthesis of **3-Furaldehyde** via Oxidation.*

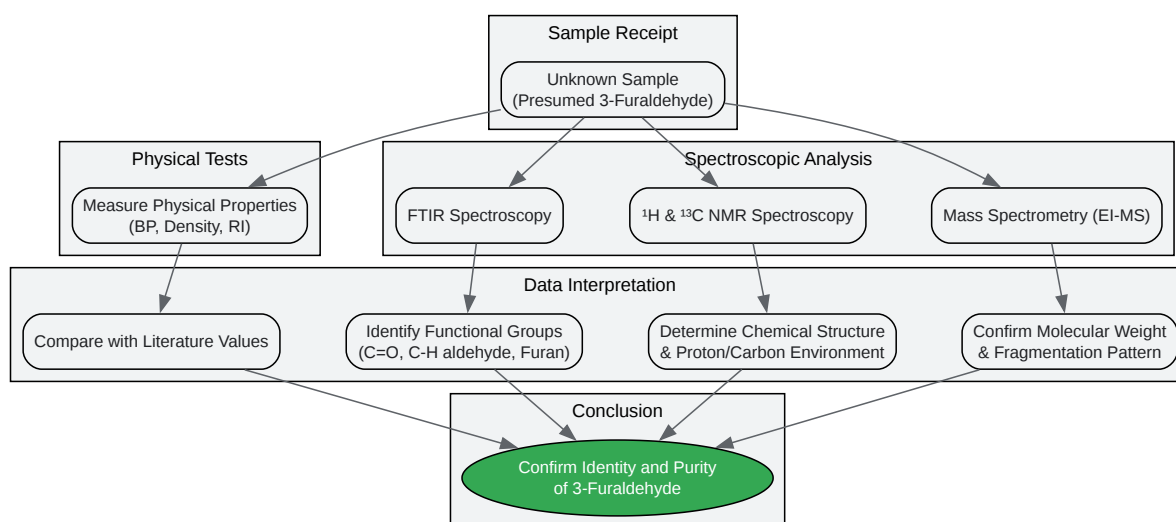
## Reactivity

- Photochemistry: Under UV light, **3-Furaldehyde** can undergo photoisomerization and photolysis, which may lead to decarbonylation to produce furan and other products.[3]
- Condensation Reactions: As a typical aldehyde, it undergoes condensation reactions. For example, it reacts with 2-hydrazino-pyridine to yield N-furan-3-ylmethylene-N'-pyridin-2-yl-hydrazine.[2]

- Oxidation: It is reported to be more resistant to auto-oxidation compared to its isomer, 2-furaldehyde.[10]

## Analytical Workflow

The logical workflow for the identification and characterization of a **3-Furaldehyde** sample integrates multiple analytical techniques.



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*Logical workflow for the identification of **3-Furaldehyde**.*

## Safety and Handling

**3-Furaldehyde** is a flammable liquid and vapor.[9][11] It is classified as toxic if swallowed and causes skin and serious eye irritation.[11][13] It may also cause respiratory irritation.[11]



- Precautionary Measures: Handle in a well-ventilated area, preferably a fume hood. Keep away from heat, sparks, and open flames.[11]
- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[9]
- Storage: Store in a cool, tightly closed container in a dry and well-ventilated place.[8] Recommended storage temperature is 2-8°C.[8] The compound is air and light sensitive and should be stored accordingly.[4]

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